1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. Its chemical formula is with a molecular weight of 363.42 g/mol. The compound is noted for its structural features, which include a quinoline core and a piperazine moiety, making it of interest in medicinal chemistry and drug development.
The compound can be classified under various categories based on its chemical structure and functional groups. It contains elements typical of heterocyclic compounds, particularly those involving nitrogen and oxygen. The compound's IUPAC name reflects its systematic nomenclature, which aids in identifying its structural components. It is cataloged under several databases such as PubChem (CID: 24980435) and has an MDL number of MFCD10627184 .
The synthesis of 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one generally involves multi-step organic reactions, which may include:
Technical details regarding reaction conditions (such as temperature, solvents, and catalysts) are crucial for optimizing yield and purity but are not extensively detailed in the available literature.
The molecular structure of 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one can be represented using various chemical notation systems:
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C
InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3
The structure features a fused ring system with significant functional groups that contribute to its biological activity .
The compound may undergo various chemical reactions typical for organic molecules containing carbonyl and nitrogen functionalities:
These reactions are essential for understanding the reactivity profile of the compound in synthetic chemistry.
The physical appearance of 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one is typically described as a powder.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C21H21N3O3 |
Molecular Weight | 363.42 g/mol |
Storage Temperature | Room Temperature (RT) |
Hazard Statements | H315-H319-H335 |
Safety considerations indicate that it may cause skin irritation and eye irritation .
The compound has potential applications in various fields such as:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2